(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
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Overview
Description
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[55]undecan-2-one is a spirocyclic compound that features a unique structure combining a fluorophenyl group, an oxazolidinone ring, and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to ensure consistent quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the oxazolidinone ring may form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a versatile scaffold for designing molecules with specific functions and activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H17FN2O2 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
(5S)-5-(4-fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H17FN2O2/c15-11-3-1-10(2-4-11)12-9-17-13(18)19-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18)/t12-/m1/s1 |
InChI Key |
IEFBHSRDSOLWPV-GFCCVEGCSA-N |
Isomeric SMILES |
C1CNCCC12[C@H](CNC(=O)O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CNCCC12C(CNC(=O)O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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